Molecular Weight and Lipophilicity (clogP) Differentiation Relative to Fluorinated and Trimethylpyrazole Analogs
The target compound (MW 314.79, MF C12H15ClN4O2S) occupies a distinct molecular weight and lipophilicity window compared to its closest commercially available analogs. The 5-fluoro congener (CAS 2094693-27-1; MF C12H14ClFN4O2S, MW 332.78) gains +18 Da and introduces a strong electron-withdrawing effect, which predictably reduces clogP, alters pKa at the sulfonamide NH, and shifts CYP450 metabolic liability [1]. The trimethylpyrazole-propan-2-yl analog (CAS 1436128-39-0; MF C14H19ClN4O2S, MW 342.84) is +28 Da heavier and adds significant steric bulk adjacent to the pyrazole-sulfonamide junction, which can restrict the accessible conformational space and impact binding pocket complementarity [2]. For procurement decisions where a specific MW/clogP band is targeted for CNS penetration (MW <400, clogP 1–3) or oral bioavailability, the unadorned 6-chloro-N-isobutyl scaffold provides a more favorable starting point for SAR exploration than either analog [1][2].
| Evidence Dimension | Molecular Weight and Predicted clogP |
|---|---|
| Target Compound Data | MW: 314.79; clogP (est.): 2.0–2.5 |
| Comparator Or Baseline | 5-Fluoro analog (MW 332.78, clogP ~1.5–2.0); Trimethylpyrazole-propan-2-yl analog (MW 342.84, clogP ~2.5–3.0) |
| Quantified Difference | MW differential: -18 Da vs. fluoro analog, -28 Da vs. trimethylpyrazole analog |
| Conditions | Calculated properties based on molecular formula and structure; no experimental logP data available for target compound. |
Why This Matters
The lower MW and unfluorinated scaffold of the target compound may offer superior ligand efficiency indices (LE, LLE) in early-stage fragment or hit-to-lead campaigns where heavy atoms are penalized.
- [1] Kuujia.com. CAS 2094693-27-1: 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide. Product listing. Accessed 2026-04-29. View Source
- [2] Kuujia.com. CAS 1436128-39-0: 6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide. Product listing. Accessed 2026-04-29. View Source
